N-Bsmoc-L-tryptophan

Descripción general

Descripción

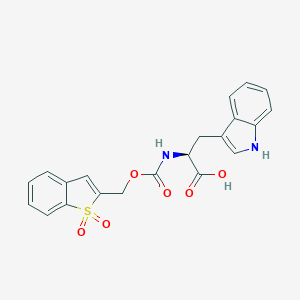

N-Bsmoc-L-tryptophan is a biochemical compound with the molecular formula C21H18N2O6S and a molecular weight of 426.44 g/mol . It is primarily used in proteomics research and is known for its role in various biochemical applications . The compound is characterized by its unique structure, which includes a benzylsulfonyl-methoxycarbonyl (Bsmoc) protecting group attached to the L-tryptophan molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Bsmoc group. This process can be achieved through the reaction of L-tryptophan with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-Bsmoc-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the Bsmoc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of L-tryptophan.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the Bsmoc group.

Aplicaciones Científicas De Investigación

N-Bsmoc-L-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.

Biological Studies: Utilized in the investigation of metabolic pathways and enzyme functions.

Industrial Applications: Employed in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Bsmoc-L-tryptophan involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-tryptophan, allowing it to participate in selective reactions without interference from other functional groups. This selective protection is crucial in synthetic chemistry and biochemical studies, where precise modifications are required .

Comparación Con Compuestos Similares

N-Fmoc-L-tryptophan: Another protected form of L-tryptophan with a fluorenylmethoxycarbonyl (Fmoc) group.

N-Boc-L-tryptophan: Contains a tert-butyloxycarbonyl (Boc) protecting group.

N-Cbz-L-tryptophan: Features a benzyloxycarbonyl (Cbz) group.

Comparison:

Uniqueness: N-Bsmoc-L-tryptophan is unique due to the presence of the Bsmoc group, which offers different reactivity and stability compared to other protecting groups.

Reactivity: The Bsmoc group provides a balance between stability and reactivity, making it suitable for specific synthetic applications.

Actividad Biológica

N-Bsmoc-L-tryptophan is a derivative of the amino acid L-tryptophan, which has garnered attention in biochemical research due to its potential biological activities. This compound is used in various studies related to enzyme activity, neurobiology, and cancer treatment. This article reviews the biological activity of this compound, emphasizing its mechanisms, effects on cellular processes, and implications for therapeutic applications.

This compound is synthesized by protecting the amino group of L-tryptophan with a Bsmoc (benzenesulfonyl) group. This modification enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

2.1 Enzymatic Interactions

Research has indicated that tryptophan derivatives can influence enzymatic activities. For instance, studies on tryptophan oxidases have shown that they exhibit high specificity for L-tryptophan, which can be utilized to develop selective assays for measuring tryptophan levels in biological samples . this compound may similarly interact with these enzymes, potentially modulating their activity.

2.2 Neurobiological Effects

Tryptophan is a precursor to serotonin, a neurotransmitter crucial for mood regulation. Studies have demonstrated that altering tryptophan levels can significantly impact serotonin synthesis in the brain . this compound's role in this pathway could be significant, especially in understanding mood disorders and developing therapeutic strategies.

3.1 Antitumor Activity

Recent studies have explored the antitumor properties of tryptophan analogs. For example, novel 1-alkyltryptophans were synthesized and tested for their antiproliferative effects on cancer cell lines such as HeLa and SGC7901. These compounds exhibited significant cytotoxicity, suggesting that modifications of the tryptophan structure can enhance biological activity against tumors . Although specific data on this compound's antitumor efficacy is limited, its structural similarities to these analogs warrant further investigation.

3.2 Behavioral Research

In behavioral studies, acute depletion of tryptophan has been linked to increased anxiety and depression-related behaviors in rodent models . While direct studies on this compound are lacking, understanding its impact on tryptophan metabolism could provide insights into its potential effects on mood and behavior.

4. Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of various tryptophan derivatives:

5. Conclusion

This compound presents a promising avenue for research due to its structural modifications that may enhance its biological activity compared to standard L-tryptophan. While current literature primarily focuses on related compounds, further investigations into this compound's specific roles in enzymatic reactions, neurobiology, and cancer treatment are warranted. Understanding these aspects could lead to novel therapeutic applications and improved methodologies in biochemical research.

Propiedades

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6S/c24-20(25)18(10-14-11-22-17-7-3-2-6-16(14)17)23-21(26)29-12-15-9-13-5-1-4-8-19(13)30(15,27)28/h1-9,11,18,22H,10,12H2,(H,23,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILOLDADSJLWEJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428832 | |

| Record name | N-Bsmoc-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-27-5 | |

| Record name | N-Bsmoc-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.